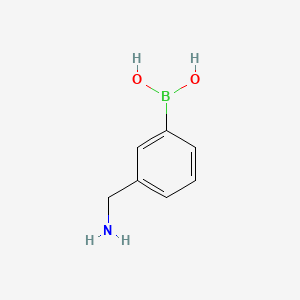

(3-(Aminomethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(aminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCOYQPEZBEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl Phenyl Boronic Acid and Its Chemical Congeners

Direct Synthesis Routes for (3-(Aminomethyl)phenyl)boronic Acid Monomers

Several direct synthetic methodologies have been developed to produce this compound. These routes often start from readily available precursors and employ a range of chemical transformations to introduce the aminomethyl and boronic acid functionalities onto the phenyl ring.

Alkylation and Acylation of Aminophenylboronic Acids

One common approach to synthesizing derivatives of aminophenylboronic acids involves the alkylation or acylation of a starting aminophenylboronic acid. libretexts.orgmasterorganicchemistry.com For instance, the nitrogen atom of 3-aminophenylboronic acid can be functionalized through reactions with alkyl halides or acyl chlorides. sigmaaldrich.comnih.gov This method allows for the introduction of various substituents on the amino group, leading to a diverse library of aminomethylphenylboronic acid derivatives.

A related strategy involves a two-step process of acylation followed by reduction. chemistrysteps.com In this approach, an aminophenylboronic acid is first acylated to form an amide. This intermediate is then reduced to the corresponding amine. This acylation-reduction sequence provides an alternative route to substituted aminomethylphenylboronic acids. The choice between direct alkylation and acylation-reduction depends on the desired final product and the compatibility of the reagents with the boronic acid moiety.

Reductive Amination Strategies

Reductive amination offers a powerful and versatile method for the synthesis of this compound. masterorganicchemistry.com This strategy typically begins with 3-formylphenylboronic acid, which contains an aldehyde group at the meta position. sigmaaldrich.com The aldehyde is reacted with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine. This imine is then reduced in situ to the desired aminomethyl group.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical to the success of the reaction, as it must selectively reduce the imine in the presence of the boronic acid and any other functional groups. masterorganicchemistry.com Reductive amination is a widely employed technique due to its efficiency and the commercial availability of the starting materials. nih.govnih.govresearchgate.net

Palladium-Catalyzed Boronylation Approaches

Palladium-catalyzed borylation reactions have emerged as a powerful tool for the direct introduction of a boronic acid group onto an aromatic ring. nih.gov This method can be applied to the synthesis of this compound by starting with a suitable halogenated precursor, such as 3-(aminomethyl)benzyl bromide. rsc.org

In a typical reaction, the aryl halide is coupled with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. nih.govalfa-chemistry.com This reaction, often referred to as the Miyaura borylation, allows for the formation of a carbon-boron bond under relatively mild conditions. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. The efficiency and functional group tolerance of palladium-catalyzed borylation make it an attractive method for synthesizing complex boronic acids. nih.govrsc.org

Grignard Reagent and Lithium-Halogen Exchange Pathways

Organometallic routes, such as those involving Grignard reagents and lithium-halogen exchange, provide alternative pathways to this compound. mdpi.comwikipedia.org The Grignard approach involves the reaction of an aryl magnesium halide with a boron-containing electrophile, such as a trialkyl borate (B1201080). clockss.orggoogle.comcerritos.eduresearchgate.net This is typically followed by an acidic workup to yield the desired boronic acid. mdpi.com

Lithium-halogen exchange is another powerful method for generating an organometallic intermediate that can be trapped with a boron electrophile. wikipedia.orgharvard.edu This reaction involves treating an aryl halide with an organolithium reagent, such as n-butyllithium, to form an aryllithium species. mdpi.com This intermediate then reacts with a borate ester to form the boronate ester, which is subsequently hydrolyzed. Both Grignard and lithium-halogen exchange methods are fundamental in organometallic chemistry and offer viable, though sometimes challenging, routes to functionalized phenylboronic acids. The presence of the acidic protons on the amino group requires careful consideration of the reaction conditions and potential protecting group strategies. nih.gov

Strategies for Incorporating this compound into Advanced Architectures

Beyond the synthesis of the monomer itself, a significant area of research focuses on incorporating this compound into more complex molecular structures, such as polymers and peptides. These advanced architectures often exhibit unique properties and functionalities derived from the presence of the boronic acid moiety.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has revolutionized the preparation of peptides and other polymers by allowing for the stepwise construction of these macromolecules on a solid support. acs.org This technique offers several advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures. acs.orgresearchgate.net

This compound and its derivatives can be incorporated into peptides and other polymers using solid-phase methods. researchgate.netnih.govnih.gov One approach involves attaching the boronic acid monomer to a resin support and then building the polymer chain. acs.org Alternatively, a pre-formed polymer on a solid support can be functionalized with the boronic acid moiety. For example, a peptide containing a reactive side chain can be modified by coupling with this compound or a suitable derivative. nih.govnih.govresearchgate.netrsc.org The development of robust solid-phase methods for incorporating boronic acids has significantly expanded the accessibility of these complex molecules for various applications. researchgate.net

| Synthetic Method | Starting Material | Key Reagents | Product | Reference |

| Alkylation/Acylation | 3-Aminophenylboronic acid | Alkyl/Acyl Halides | Substituted (3-(aminomethyl)phenyl)boronic acids | libretexts.orgmasterorganicchemistry.comsigmaaldrich.comnih.gov |

| Reductive Amination | 3-Formylphenylboronic acid | Amine, Reducing Agent (e.g., NaBH₃CN) | This compound | masterorganicchemistry.comsigmaaldrich.comnih.govnih.govresearchgate.net |

| Palladium-Catalyzed Borylation | 3-(Aminomethyl)benzyl halide | Bis(pinacolato)diboron, Palladium Catalyst | This compound pinacol (B44631) ester | nih.govrsc.orgnih.govalfa-chemistry.comrsc.org |

| Grignard Reaction | 3-Halogeno-aminomethylbenzene | Magnesium, Trialkyl Borate | This compound | mdpi.comclockss.orggoogle.comcerritos.eduresearchgate.net |

| Lithium-Halogen Exchange | 3-Halogeno-aminomethylbenzene | Organolithium Reagent, Trialkyl Borate | This compound | mdpi.comwikipedia.orgharvard.edunih.gov |

| Solid-Phase Synthesis | Resin-bound precursor | This compound | Polymer-supported boronic acid | acs.orgresearchgate.netnih.govnih.govacs.org |

Solution-Phase Coupling Methods

Solution-phase synthesis provides a versatile platform for the preparation of this compound and its chemical relatives. These methods are characterized by the reaction of soluble precursors in a liquid medium, allowing for a variety of coupling strategies. Key approaches include the alkylation of amines and standard cross-coupling reactions.

One prominent method involves the solution-phase alkylation of secondary amines using o-(bromomethyl)phenylboronic acid to introduce the o-(aminomethyl)phenylboronic acid group into larger molecules, such as peptides. nih.govrsc.orgresearchgate.net This strategy has proven effective, with solution-phase approaches affording the highest yields compared to solid-phase techniques. rsc.orgresearchgate.net The general procedure involves dissolving the target peptide in a water and acetonitrile (B52724) mixture, adding a base like Hünig's base, followed by the addition of o-(bromomethyl)phenylboronic acid. nih.gov This technique is particularly valuable for creating complex, multi-boronic acid peptides. rsc.orgresearchgate.net

Another significant solution-phase strategy is the functionalization of surfaces or nanoparticles. For instance, core-shell magnetic silica (B1680970) nanoparticles (Fe₃O₄@SiO₂) can be functionalized with 3-aminophenylboronic acid (APBA). nih.gov This process involves activating the carboxyl groups on the nanoparticle surface with EDC/NHS coupling agents, followed by conjugation with APBA to form a stable amide bond. nih.gov

Furthermore, the synthesis of aminophenylboronic acid congeners often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemicalbook.com A typical procedure for a related compound, 2-aminophenylboronic acid, involves the reaction of 2-iodoaniline (B362364) with bis(pinacolato)diboron in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as potassium acetate (B1210297) in a solvent like DMSO. chemicalbook.com This is followed by deprotection to yield the final aminophenylboronic acid. chemicalbook.com While this example illustrates the synthesis of an isomer, the fundamental principles of this coupling methodology are broadly applicable to the synthesis of other aminophenylboronic acid derivatives in solution.

Table 1: Overview of Solution-Phase Coupling Methods for Aminophenylboronic Acid Derivatives

| Method | Key Reactants | Reagents & Catalysts | Target Moiety | Reference |

| Amine Alkylation | Peptide with secondary amine, o-(bromomethyl)phenylboronic acid | Hünig's base, Water/Acetonitrile solvent | o-(Aminomethyl)phenyl-boronic acid | nih.govrsc.org |

| Amide Coupling | Carboxyl-functionalized nanoparticles, 3-Aminophenylboronic acid (APBA) | EDC/NHS | 3-Aminophenylboronic acid (amide linked) | nih.gov |

| Suzuki-Miyaura Coupling | 2-Iodoaniline, Bis(pinacolato)diboron | PdCl₂(dppf), Potassium acetate, DMSO | 2-Aminophenylboronic acid pinacol ester | chemicalbook.com |

Polymerizable Monomer Preparation from this compound

This compound and its isomer, 3-aminophenylboronic acid (3-APBA), are valuable starting materials for creating functional polymers. These polymers, which incorporate the boronic acid moiety, are of significant interest for applications such as sensors and drug delivery systems due to their ability to bind with diols, like those found in saccharides. rsc.orgrsc.orgnih.gov

One primary method to prepare a polymerizable monomer is by converting the amino group of 3-aminophenylboronic acid into a polymerizable functional group, such as an acrylamide. The synthesis of 3-acrylamidophenylboronic acid (APBA) is a well-established route. nih.gov This involves reacting 3-aminophenylboronic acid with an acryloyl derivative, effectively creating a monomer that can undergo polymerization. This APBA monomer can then be used in techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined block copolymers, such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA). nih.gov

Another approach is the direct polymerization of the aminophenylboronic acid monomer. For example, poly(aniline boronic acid) (PABA) can be synthesized through the electrochemical polymerization of 3-aminophenylboronic acid. rsc.org This method has been used to functionalize single-walled carbon nanotubes, creating chemiresistive sensors for the detection of sugars like D-fructose and D-glucose. rsc.org The polymerization is typically carried out in the presence of fluoride (B91410) on the surface of the nanotubes. rsc.org

Table 2: Preparation of Polymerizable Monomers and Polymers from 3-Aminophenylboronic Acid

| Starting Material | Reaction Type | Resulting Monomer/Polymer | Application of Polymer | Reference |

| 3-Aminophenylboronic acid | Acryloylation | 3-Acrylamidophenylboronic acid (APBA) | Glucose-responsive drug delivery systems | nih.gov |

| 3-Aminophenylboronic acid | Electrochemical Polymerization | Poly(aniline boronic acid) (PABA) | Chemiresistive saccharide sensors | rsc.org |

Fundamental Reactivity and Mechanistic Insights of 3 Aminomethyl Phenyl Boronic Acid

Reversible Boronate Ester Formation with Vicinal Diols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, creating cyclic boronate esters. nih.gov This reaction is central to their use as sensors and in other molecular recognition applications. nih.govnsf.gov

The formation of boronate esters from (3-(aminomethyl)phenyl)boronic acid and vicinal diols is a dynamic equilibrium process influenced by several factors. The kinetics of this reaction can be complex, sometimes exhibiting a saturation phenomenon where the rate becomes independent of the diol concentration at high concentrations. nih.gov This suggests a multi-step mechanism that may involve a rate-determining step preceding the reaction with the diol, such as the departure of a solvent molecule coordinated to the boron atom. nih.gov

The thermodynamics of the condensation are governed by the pKa of both the boronic acid and the diol, as well as steric and electronic factors. nsf.govnih.gov The aminomethyl group, particularly in its protonated ammonium (B1175870) form, acts as an electron-withdrawing group, which lowers the pKa of the boronic acid. nih.govnih.gov This increased acidity facilitates the formation of the boronate anion, a key intermediate in the esterification process, at a lower pH than would be observed for unsubstituted phenylboronic acid. nih.gov

The structure of the vicinal diol plays a crucial role in the stability and formation of the resulting boronate ester. nih.govresearchgate.net Several factors related to the diol structure are known to influence the esterification process:

Acidity (pKa): Diols with lower pKa values, such as catechols, tend to form more stable boronate esters. nih.gov

Dihedral Angle: The spatial arrangement of the two hydroxyl groups is critical. Diols with a smaller dihedral angle between the hydroxyl groups, indicating they are in a cis or nearly coplanar arrangement, generally form more stable esters. nih.gov

Ring Strain: 1,2-diols on five-membered rings often form more stable complexes than those on six-membered rings. nih.gov

Steric Hindrance: Bulky substituents on the diol can hinder the approach to the boronic acid, reducing the stability of the ester. nih.gov

Aromatic diols, like catechol and its derivatives, are known to have high binding constants with boronic acids at relatively low pH due to the acidity of their hydroxyl groups and their planar geometry. nih.gov

In protic solvents, a significant phenomenon known as solvent insertion occurs, where a solvent molecule, such as water or methanol, inserts itself between the boron atom and the nitrogen of the aminomethyl group. nih.govnih.gov Computational and experimental evidence suggests that these solvent-inserted species are often the dominant forms in protic media for both the free boronic acid and its boronate esters. nih.gov

This solvent insertion has important mechanistic implications. The protonated aminomethyl group, acting as an ammonium ion, can facilitate the departure of the inserted solvent molecule through general acid catalysis. nih.gov This, in turn, enhances the kinetics of the boronate ester formation. nih.gov By microscopic reversibility, the resulting amine can then act as a general base to deliver the incoming diol. nih.gov

Intramolecular Interactions and Their Impact on Reactivity

The proximity of the aminomethyl group to the boronic acid moiety in this compound allows for the possibility of intramolecular interactions, which can significantly influence the molecule's reactivity.

A key area of investigation has been the potential for a dative bond to form between the nitrogen atom of the aminomethyl group and the boron atom. researchgate.net The existence and strength of this B-N bond have been a subject of debate, with evidence suggesting that its formation is highly dependent on the environment.

In the gas phase, computational studies suggest that the B-N distance is relatively long, and there is little evidence of a significant dative bond. researchgate.net However, in various solvents, the B-N distance is calculated to be much shorter, consistent with the formation of a dative bond. researchgate.net The formation of a boronate ester increases the Lewis acidity of the boron atom, which can enhance the strength of the B-N interaction. nih.gov

It is important to note that even when a B-N dative bond can form, the solvent-inserted species may still be the more stable and predominant form in protic solvents. nih.gov In some cases, both the B-N dative bonded species and the solvent-inserted species can coexist in equilibrium. nih.gov

¹¹B NMR spectroscopy is a powerful tool for studying the coordination environment of the boron atom. nsf.govnih.govnih.gov The chemical shift of the boron nucleus is highly sensitive to its hybridization state.

Trigonal (sp²-hybridized) Boron: Boronic acids and their esters, where the boron is trigonal, typically exhibit ¹¹B NMR signals in the range of +20 to +30 ppm. researchgate.netrsc.org

Tetrahedral (sp³-hybridized) Boron: When the boron atom becomes tetrahedral, either through the formation of a boronate anion or a dative bond, the ¹¹B NMR signal shifts significantly upfield to a lower ppm value, often in the range of +5 to +15 ppm. researchgate.net

This distinct difference in chemical shifts allows for the direct observation of changes in the boron's coordination sphere. For instance, an upfield shift in the ¹¹B NMR spectrum upon addition of a diol at a suitable pH provides clear evidence for the formation of a tetrahedral boronate ester. nsf.govnih.gov Similarly, the formation of an intramolecular B-N dative bond, which also results in a tetrahedral boron center, would be expected to cause a similar upfield shift in the ¹¹B NMR spectrum. researchgate.net

Conformational Analysis of B−N Coordination

The intramolecular coordination between the boron atom and the nitrogen of the aminomethyl group in this compound is a key feature influencing its three-dimensional structure and reactivity. This interaction, often referred to as a B−N dative bond, leads to a cyclic conformation. The strength of this B−N bond is a subject of ongoing study and is believed to be a critical factor in the compound's ability to interact with other molecules.

Modulation of Boron Acidity by the Aminomethyl Group

The aminomethyl group plays a crucial role in modulating the acidity of the boron atom in this compound. This modulation has significant implications for the compound's behavior in aqueous solutions and its interactions with other molecules.

Mechanisms of pKa Lowering in (Aminomethyl)phenylboronic Acids

The presence of an aminomethyl group, particularly in the ortho position, has been shown to lower the pKa of the boronic acid. nih.gov This effect is attributed to the electron-withdrawing nature of the protonated ammonium group, which stabilizes the anionic boronate form. The intramolecular B-N coordination can also influence the electronic environment of the boron atom, thereby affecting its acidity.

Impact on Boronate Form Stability and Ligand Exchange Rates

The stability of boronate esters and the rates at which they exchange ligands are critical parameters for applications such as sensing and separations. The formation of boronate esters from boronic acids is a reversible process involving the breaking and making of covalent bonds. nih.gov

The acidity of the boronic acid has a direct impact on the stability of the resulting boronate ester. Generally, electron-withdrawing substituents on the phenyl ring stabilize the tetrahedral boronate ester. rsc.org Therefore, the pKa-lowering effect of the aminomethyl group is expected to enhance the stability of boronate esters formed from this compound. Studies on related systems have shown that the presence of an N-B coordination can favor the hydrolytic stability of boronate esters. researchgate.net

The rate of boronate ester formation can also be influenced by the aminomethyl group. In the case of ortho-aminomethylphenylboronic acid, the reaction with fructose (B13574) was found to have a first-order kinetic dependence on fructose at low concentrations, but became zero-order at higher concentrations, suggesting a rate-determining step involving the creation of an intermediate prior to reaction with the sugar. nih.gov This was interpreted as the aminomethyl group acting as a general-acid to facilitate the departure of a solvent molecule from the boron center. nih.gov

Table 1: Impact of Aminomethyl Group on Boronic Acid Properties

| Property | Effect of Aminomethyl Group | Reference |

| pKa | Lowers the pKa of the boronic acid | nih.gov |

| Boronate Ester Stability | Enhances stability through electronic effects and potential N-B coordination | rsc.orgresearchgate.net |

| Ligand Exchange Rate | Can influence the rate-determining step of boronate ester formation | nih.gov |

Oxidative Reactivity and Conversion Pathways

This compound, like other arylboronic acids, is susceptible to oxidation, which leads to the cleavage of the carbon-boron bond and the formation of new chemical species. Understanding these oxidative pathways is crucial for determining the compound's stability and potential applications.

**3.4.1. Reaction with Reactive Oxygen Species (e.g., H₂O₂) **

Arylboronic acids can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.govbath.ac.uk This reaction is a significant degradation pathway for boronic acid-containing compounds. The oxidation of phenylboronic acids by aqueous hydrogen peroxide typically yields a phenol (B47542) and boric acid. nih.gov

The rate of this oxidation can be influenced by the substituents on the aromatic ring and the pH of the solution. For instance, borinic acids have been found to be significantly more reactive towards H₂O₂-mediated oxidation than their boronic acid counterparts. nih.gov The reaction between an arylboronic acid and H₂O₂ can be hindered by the presence of an intramolecular N-B interaction. bath.ac.uk

Mechanisms of Conversion to Phenolic Derivatives

The conversion of arylboronic acids to phenols via oxidation by H₂O₂ is a well-established transformation. The generally accepted mechanism involves the nucleophilic attack of hydrogen peroxide on the boron atom. nih.gov This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, and subsequent hydrolysis yields the corresponding phenol.

The conversion to a phenolic derivative can also be achieved through other methods, such as reaction with m-chloroperoxybenzoic acid (MCPBA). organic-chemistry.org In this case, it has been suggested that the hydroxyl oxygen atom of the resulting phenol originates from the MCPBA. organic-chemistry.org The transformation of an aryl halide to a phenol can also proceed through a nucleophilic aromatic substitution mechanism, involving an intermediate Meisenheimer complex, although this is a different pathway from the direct oxidation of a boronic acid. libretexts.org

Table 2: Oxidative Conversion of Arylboronic Acids

| Reactant | Product | Key Mechanistic Feature | Reference |

| Arylboronic acid + H₂O₂ | Phenol + Boric Acid | Nucleophilic attack of H₂O₂ on boron followed by aryl migration | nih.gov |

| Arylboronic acid + MCPBA | Phenol | Hydroxyl oxygen originates from MCPBA | organic-chemistry.org |

Theoretical and Computational Chemistry Studies of 3 Aminomethyl Phenyl Boronic Acid

Electronic Structure and Bonding Analysis

The electronic environment of the boron atom is central to the chemistry of (3-(Aminomethyl)phenyl)boronic acid. Computational analyses focus on the hybridization state of boron and the potential for intramolecular interactions with the nearby aminomethyl group.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For phenylboronic acid derivatives, DFT calculations are instrumental in characterizing the two primary hybridization states of the boron atom: trigonal planar (sp²) and tetrahedral (sp³).

In its free acid form, the boron atom of this compound typically adopts a trigonal planar sp² hybridization, with the B(OH)₂ group lying in a plane. However, at alkaline pH, the boron atom can accept a hydroxide (B78521) ion to form a tetrahedral sp³ hybridized boronate species, [R-B(OH)₃]⁻. This change in geometry and hybridization state is fundamental to its ability to bind with diols.

DFT studies on similar meta-substituted phenylboronic acids reveal key details about their molecular orbitals. lodz.plnih.gov

sp² Hybridization: In the trigonal state, the Highest Occupied Molecular Orbital (HOMO) is often localized on the aminomethyl and phenyl ring portions of the molecule. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the phenyl ring and the boronic acid group. The S₀→S₁ electronic transition, which corresponds to the absorption of light, can be described as a charge transfer from the amino group to the phenyl ring. lodz.pl

sp³ Hybridization: When the boron atom becomes tetrahedral, the HOMO localization remains similar to the sp² state. However, the LUMO becomes more concentrated on the phenyl ring with a smaller contribution from the boronate group. lodz.pl

These calculations allow for the prediction of electronic transition parameters, which can be correlated with experimental UV-Vis absorbance spectra. lodz.pl

Table 1: Example of DFT Calculated Electronic Transition Parameters for a Phenylboronic Acid Derivative

Theoretical calculations predict the electronic transitions that correspond to UV-Vis absorbance. The data below illustrates typical results for a related compound, 3-(acetamidomethyl)phenyl boronic acid, calculated using the TD-DFT(B3LYP) method. lodz.pl

| Boron Hybridization | Transition | Calculated Excitation Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| sp² | S₀→S₁ | 274.6 | 0.0197 | HOMO → LUMO |

| sp³ | S₀→S₁ | 277.8 | 0.0001 | HOMO → LUMO |

| sp³ | S₀→S₂ | 270.8 | 0.0073 | HOMO → LUMO+1 |

A key structural feature of aminomethyl-substituted phenylboronic acids is the potential for an intramolecular dative bond between the nitrogen atom of the amino group and the vacant p-orbital of the boron atom (N→B). Computational modeling has been essential in determining the strength and nature of this interaction.

The energy of this N→B interaction has been estimated computationally to be between +3.1 and +6.0 kcal/mol, which is comparable in strength to a hydrogen bond in water. nih.gov This weak and reversible interaction is pivotal for the function of many boronic acid-based fluorescent sensors. nih.gov

However, extensive computational studies on the closely related ortho-(N,N-dialkylaminomethyl)arylboronate systems, using methods like Møller-Plesset (MP2) perturbation theory and DFT with continuum solvation models (PCM/CPCM), have revealed a more complex situation in protic solvents like water. bath.ac.uk These studies consistently show that conformers with a direct N→B dative bond are often less stable than structures where a solvent molecule is inserted between the boron and nitrogen atoms, forming an intermolecular hydrogen-bonded ring (e.g., B-OH₂···N). bath.ac.uknih.govfigshare.com For the free acid, an intramolecular hydrogen bond between one of the boronic acid's hydroxyl groups and the nitrogen (B-O-H···N) can also be a more favorable conformation than the direct dative bond. bath.ac.uk

Table 2: Calculated Relative Stabilities of Boron-Nitrogen Interaction Conformers

Computational studies on o-(N,N-dialkylaminomethyl)arylboronates show that direct N→B bonding is not always the most stable conformation, especially for the free acid in the presence of protic species. bath.ac.uk

| Molecule Type | Conformer Description | Relative Energetic Stability |

|---|---|---|

| Free Boronic Acid | Intramolecular H-bond (B-O-H···N) | Most Stable |

| Free Boronic Acid | Dative Bond (N→B) | Slightly Higher Energy |

| Free Boronic Acid | No Direct Interaction | Significantly Higher Energy |

| Boronate Ester | Dative Bond (N→B) | Significantly More Stable |

| Boronate Ester | No Direct Interaction | Significantly Higher Energy |

| Boronate Ester (in protic solvent) | Solvent-Inserted H-bond (B-OH₂···N) | Energetically Favorable Reaction |

Mechanistic Elucidation through Computational Simulations

Computational simulations are vital for mapping the reaction pathways of boronate ester formation and understanding how the molecular environment, particularly the solvent, influences these processes.

The formation of a boronate ester by reacting a boronic acid with a diol is a reversible covalent interaction. Computational studies, in conjunction with kinetic experiments on related ortho-aminomethyl systems, have helped elucidate the complex mechanism. nih.gov The aminomethyl group plays a crucial catalytic role.

The proposed mechanism suggests that the reaction does not proceed by direct attack of the diol on the boronic acid. Instead, it involves a rate-determining step where an intermediate is created. nih.govnih.gov

Intermediate Formation: In protic media, a solvent molecule is often coordinated or inserted between the boron and nitrogen atoms. The protonated aminomethyl group (ammonium) acts as a general-acid catalyst to facilitate the departure of this solvent molecule, creating a more reactive, trigonal boronic acid intermediate. nih.govnih.gov

Nucleophilic Attack: The diol, which is a much stronger nucleophile than the solvent, then attacks the boron center of this intermediate. nih.gov

Catalysis by Amine: By the principle of microscopic reversibility, the resulting deprotonated amine group then acts as a general-base catalyst, facilitating proton transfers to complete the esterification and release a water molecule. nih.govnih.gov

Simulations indicate that both the neutral, trigonal boronic acid and the anionic, tetrahedral boronate can be reactive species in the esterification process. nih.gov

The solvent plays a multifaceted role in the chemistry of this compound, influencing not only its solubility but also its conformational preferences and reaction pathways. As discussed previously, computational models have shown that protic solvents actively participate in the B-N interaction by forming a solvent-inserted hydrogen-bonded bridge, which is often energetically preferred over a direct dative bond. bath.ac.ukfigshare.com

To accurately model these systems, computational chemists employ various techniques:

Implicit Solvation Models: Continuum models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are used to simulate the bulk electrostatic effects of the solvent environment. nih.govbath.ac.uk

Explicit Solvent Molecules: For greater accuracy, particularly when modeling reaction barriers, protocols involving the strategic placement of one or more explicit solvent molecules are used. nih.gov This is critical because specific hydrogen-bonding interactions can significantly alter the energy landscape of a reaction. Calculations have shown that omitting these specific solvations can lead to anomalously low reaction barriers. nih.gov

The choice of solvent also impacts the equilibrium between the boronic acid and its anhydride (B1165640) form (a boroxine), which can further complicate reactivity and solubility, an effect that can be modeled computationally. d-nb.info

Prediction of Structure-Reactivity Relationships and Design Principles

Theoretical and computational studies provide foundational principles that guide the design of new molecules based on the this compound scaffold. The primary structure-reactivity relationship elucidated by these studies is the dual role of the aminomethyl group.

Electronic Modulation: The aminomethyl group, particularly in its protonated ammonium (B1175870) form, acts as an electron-withdrawing group. This electronic effect lowers the pKa of the boronic acid. bath.ac.uk A lower pKa facilitates the formation of the tetrahedral boronate anion at or near neutral pH, enhancing the acid's affinity for diols under physiological conditions. This is a key design principle for creating carbohydrate sensors that operate at neutral pH. bath.ac.uk

Intramolecular Catalysis: As detailed by mechanistic simulations, the aminomethyl group functions as a proximate general acid/base catalyst. nih.govresearchgate.net This intramolecular catalysis significantly accelerates the rate of boronate ester formation and dissociation compared to phenylboronic acids lacking this functionality. This principle can be harnessed to create dynamic systems with rapid response times.

Weak B-N Interaction as a Switch: The weak, environment-dependent interaction between the boron and nitrogen atoms serves as a conformational switch. The transition between the "open" (solvent-inserted) and "closed" (dative-bonded) forms is central to the mechanism of many fluorescent PET (Photoinduced Electron Transfer) sensors, where diol binding alters the electronic properties of the system and "turns on" fluorescence. nih.gov

By understanding these principles through computation, chemists can modify the scaffold—for instance, by altering the substitution on the phenyl ring or the amine—to fine-tune properties like pKa, binding affinity, kinetic rates, and spectroscopic output for specific applications.

Influence of Substituent Effects on pKa and Binding Affinity

Theoretical and computational studies have extensively investigated how substituents on the phenyl ring of boronic acids, including this compound, modulate their chemical properties, particularly their acid dissociation constant (pKa) and binding affinity to target molecules like diols. The electronic nature of these substituents directly influences the Lewis acidity of the boron atom, which is a critical determinant of these properties.

The pKa of a phenylboronic acid is a measure of its tendency to accept a hydroxide ion to convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate state. This equilibrium is pivotal for its function, as the tetrahedral form is generally more reactive and capable of forming stable complexes with diols, such as those found in saccharides. mdpi.comresearchgate.net Computational models, including those integrating quantum chemical calculations, have been developed to predict the pKa of substituted phenylboronic acids, showing good agreement with experimental data. researchgate.netkyushu-u.ac.jpunair.ac.id

The electronic effect of a substituent on the aromatic ring is a primary factor governing the pKa.

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the boronic acid group (e.g., -NO₂, -CN, -CF₃, -Cl) increase the Lewis acidity of the boron atom. This enhanced acidity facilitates the acceptance of a hydroxide ion, resulting in a lower pKa value. mdpi.com

Electron-Donating Groups (EDGs): Substituents that push electron density toward the boronic acid group (e.g., -OCH₃, -CH₃, -NH₂) decrease the Lewis acidity of the boron atom. This makes the boron less electrophilic, thus increasing the pKa value. mdpi.com

The position of the substituent (ortho, meta, or para) also plays a role. While meta and para substituents primarily exert electronic effects, ortho substituents can introduce steric hindrance, which may influence acidity in more complex ways. researchgate.netunair.ac.id For this compound, the aminomethyl group is in the meta position, where its weakly electron-donating inductive effect is expected to slightly increase the pKa compared to unsubstituted phenylboronic acid.

The relationship between substituent-induced pKa changes and binding affinity is a key area of study. A lower pKa is generally associated with stronger binding affinity for diols. mdpi.com The increased acidity leads to a higher population of the reactive tetrahedral boronate anion at a given pH, which can then form more stable cyclic esters with target diols. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies have confirmed that introducing an electron-withdrawing group often increases the binding affinity due to the enhanced Lewis acidity of the boron. mdpi.com

However, the correlation is not always linear. While a lower pKa is beneficial, systematic studies have shown that the general belief that boronic acids with lower pKa values always exhibit greater binding affinities for diols is not universally true. researchgate.net Other factors, such as the specific geometry of the binding site and non-covalent interactions, can also significantly impact the stability of the boronic acid-diol complex. researchgate.netnih.gov For instance, the addition of a para-carboxyl group to a phenylboronic acid inhibitor was found to improve binding affinity, a change attributed to a specific interaction with a glutamine residue in the binding site, demonstrating the importance of interactions beyond simple Lewis acidity. nih.gov

The aminomethyl group itself, particularly when positioned ortho to the boronic acid, can facilitate the formation of an intramolecular B-N dative bond, which significantly influences reactivity and binding kinetics. researchgate.net

The table below summarizes the expected qualitative effects of various substituents on the pKa of a generic phenylboronic acid based on their electronic properties.

| Substituent Group | Substituent Type | Position | Expected Effect on Acidity | Expected Effect on pKa |

| -NO₂ | Strong Electron-Withdrawing | para | Increase | Decrease |

| -CN | Strong Electron-Withdrawing | para | Increase | Decrease |

| -COOH | Electron-Withdrawing | para | Increase | Decrease |

| -Cl | Halogen (Withdrawing) | para | Increase | Decrease |

| -H | (Reference) | - | (Reference) | ~8.8 |

| -CH₃ | Weak Electron-Donating | para | Decrease | Increase |

| -OCH₃ | Strong Electron-Donating | para | Decrease | Increase |

| -NH₂ | Strong Electron-Donating | para | Decrease | Increase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.